Galunisertib

Descripción general

Descripción

Galunisertib, también conocido como LY2157299, es un fármaco experimental de molécula pequeña desarrollado por Eli Lilly. Pertenece a la categoría de inhibidores del receptor I de TGF-β (factor de crecimiento transformante beta). Su principal propósito es bloquear la vía de señalización de TGF-β, inhibiendo así el crecimiento, la invasión y la metástasis tumoral .

Aplicaciones Científicas De Investigación

Galunisertib ha sido investigado en ensayos clínicos para varias indicaciones:

-

Carcinoma hepatocelular (CHC): : this compound fue evaluado en un ensayo de fase II para el tratamiento del carcinoma hepatocelular (CHC), un tipo común de cáncer de hígado. Se evaluó su eficacia y seguridad, aunque los resultados detallados son propietarios .

-

Otros tipos de tumores: : Más allá del CHC, this compound ha mostrado promesa en estudios relacionados con síndromes mielodisplásicos, glioblastoma y otros tumores sólidos .

Mecanismo De Acción

El mecanismo de acción de galunisertib se centra en inhibir el receptor I de TGF-β (TGFBR1). Al bloquear este receptor, interrumpe las vías de señalización descendentes involucradas en la progresión tumoral. Los objetivos moleculares y vías exactos son objeto de investigación en curso.

Análisis Bioquímico

Biochemical Properties

Galunisertib interacts with the TGF-β receptor, a protein that plays a crucial role in many cellular processes . By inhibiting this receptor, this compound can modulate the biochemical reactions that are regulated by TGF-β signaling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating TGF-β signaling pathways, which can impact gene expression and cellular metabolism . For instance, in cancer cells, this compound can inhibit cell proliferation and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TGF-β receptor, thereby inhibiting the receptor’s kinase activity . This inhibition prevents the downstream signaling of the TGF-β pathway, leading to changes in gene expression that can affect cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the TGF-β signaling pathway, interacting with the TGF-β receptor . This interaction can affect metabolic flux and metabolite levels, as TGF-β signaling plays a role in regulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for this compound have not been identified, its ability to inhibit the TGF-β receptor suggests that it can reach different cellular compartments where this receptor is present .

Subcellular Localization

The subcellular localization of this compound likely depends on the localization of the TGF-β receptor, as this compound exerts its effects by binding to this receptor . The TGF-β receptor is present in various cellular compartments, suggesting that this compound can also localize to these areas to exert its effects .

Métodos De Preparación

Rutas sintéticas: La preparación sintética de galunisertib involucra varios pasos. Si bien los detalles exactos son propietarios, se sintetiza mediante una combinación de reacciones de química orgánica. Los investigadores han optimizado su estructura para mejorar sus propiedades farmacológicas.

Condiciones de reacción: Desafortunadamente, las condiciones de reacción específicas para la síntesis de this compound no están disponibles públicamente. es esencial tener en cuenta que su desarrollo ha sido guiado por una investigación científica rigurosa y optimización.

Métodos de producción industrial: Los métodos de producción a escala industrial de this compound son información propietaria en posesión de Eli Lilly. La síntesis a gran escala probablemente involucra procesos eficientes y escalables para satisfacer la demanda clínica.

Análisis De Reacciones Químicas

Galunisertib experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones no se revelan explícitamente. los investigadores han estudiado su comportamiento in vitro e in vivo.

Productos principales: Los productos principales formados durante las reacciones de this compound no se reportan ampliamente. Se necesita más investigación para dilucidar metabolitos e intermediarios específicos.

Comparación Con Compuestos Similares

La singularidad de galunisertib radica en su inhibición de TGFBR1. Si bien otros compuestos pueden dirigirse a vías relacionadas, el perfil específico de this compound lo diferencia. Desafortunadamente, no hay disponible una lista exhaustiva de compuestos similares.

Propiedades

IUPAC Name |

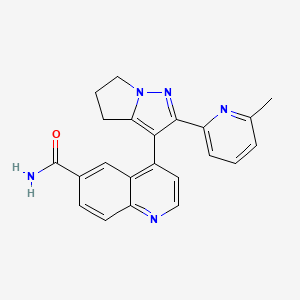

4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRXNBXKWIJUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220362 | |

| Record name | Galunisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700874-72-2 | |

| Record name | Galunisertib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700874-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galunisertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galunisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Galunisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALUNISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKH1W5LZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.